![molecular formula C12H9BrFN3OS B6128429 2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B6128429.png)
2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Description
2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a useful research compound. Its molecular formula is C12H9BrFN3OS and its molecular weight is 342.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is 340.96337 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Activity : Compound (1) has been instrumental in synthesizing a new series of 1,3-thiazole, pyrano [2,3-d]thiazole, and 4,5-dihydrothiazolo [4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . Some of these derivatives were evaluated against a breast cancer cell line (MCF-7), showing promising antitumor activity.
- Antibacterial and Antifungal Properties : Thiazole derivatives, including those related to our compound, have demonstrated antibacterial and antifungal effects . These properties are valuable for developing novel therapeutic agents.
- Estrogen Receptor Ligands : Thiazole analogs can serve as estrogen receptor ligands . Understanding their interactions with receptors is crucial for drug design.
- Neuropeptides and Adenosine Receptors : Thiazoles play a role in neuropeptides and Y5 adenosine receptors . Investigating their binding affinities and functional implications is essential.
- Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors : Thiazoles are involved in PARP-1 inhibition . PARP-1 inhibitors have applications in cancer therapy.
- Bacterial DNA Gyrase B Inhibitors : Thiazoles act as new bacterial DNA gyrase B inhibitors . These enzymes are potential drug targets.
- Obesity and Hyperlipidemia : Pyrano [2,3-d]thiazoles exhibit applications against obesity and hyperlipidemia . Research in this area aims to combat metabolic disorders.
- Anti-Inflammatory and Antioxidant Properties : Thiazole derivatives possess anti-inflammatory and antioxidant activities . These properties contribute to overall health.
Medicinal Chemistry and Drug Development
Biological Studies and Receptor Ligands
Enzyme Inhibition and Therapeutic Targets
Pyranothiazoles in Drug Development
General Applications
properties
IUPAC Name |
2-amino-7-(5-bromo-2-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3OS/c13-5-1-2-8(14)6(3-5)7-4-9(18)16-11-10(7)19-12(15)17-11/h1-3,7H,4H2,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPCAYDFDDVXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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